4-(1,2,3-thiadiazol-5-yl)aniline
CAS No.: 179894-34-9
Cat. No.: VC11624742
Molecular Formula: C8H7N3S
Molecular Weight: 177.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 179894-34-9 |
|---|---|
| Molecular Formula | C8H7N3S |
| Molecular Weight | 177.2 |
Introduction
Chemical Structure and Physicochemical Properties
4-(1,2,3-Thiadiazol-5-yl)aniline consists of an aniline moiety (para-aminophenyl group) bonded to the 5-position of a 1,2,3-thiadiazole ring. The 1,2,3-thiadiazole core is a five-membered heterocycle containing one sulfur atom at position 1 and two nitrogen atoms at positions 2 and 3. This arrangement confers unique electronic properties, including aromaticity and polarizability, which influence reactivity and intermolecular interactions .
Key Structural Features:
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Molecular Formula: C₈H₇N₃S
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Molecular Weight: 177.23 g/mol
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Hydrogen Bond Donors: 2 (NH₂ group)
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Hydrogen Bond Acceptors: 3 (thiadiazole N atoms)
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Aromatic System: The conjugated π-system spans both the benzene and thiadiazole rings, enhancing stability and enabling π-π stacking interactions .
The compound’s solubility is influenced by the polar thiadiazole ring and the basic aniline group. It is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Experimental data from analogous thiadiazoles suggest a melting point range of 180–200°C, though specific thermochemical properties for this compound require further validation .
Synthetic Routes and Optimization
The synthesis of 4-(1,2,3-thiadiazol-5-yl)aniline typically involves cyclization reactions or coupling strategies. Below are two representative methods derived from related thiadiazole syntheses :
Cyclization of Thiosemicarbazide Derivatives
A common approach involves the reaction of thiosemicarbazide with a substituted benzaldehyde, followed by cyclization under acidic conditions. For example:
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Step 1: Condensation of 4-nitrobenzaldehyde with thiosemicarbazide in ethanol catalyzed by sulfuric acid yields a thiosemicarbazone intermediate.
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Step 2: Cyclization via heating in the presence of sulfuric acid forms the 1,2,3-thiadiazole ring.
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Step 3: Reduction of the nitro group to an amine using hydrogen/palladium or catalytic transfer hydrogenation produces the final compound .
Reaction Scheme:
Coupling of Preformed Thiadiazole and Aniline Moieties
An alternative route involves Suzuki-Miyaura coupling between a halogenated thiadiazole (e.g., 5-bromo-1,2,3-thiadiazole) and a boronic acid-functionalized aniline. This method offers regioselectivity and compatibility with sensitive functional groups .
Typical Conditions:
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Palladium catalyst (Pd(PPh₃)₄)
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Base: Na₂CO₃
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Solvent: Dioxane/water (3:1)
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Temperature: 80–100°C
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆):
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δ 7.85 (s, 1H, thiadiazole H-4)
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δ 7.45 (d, J = 8.4 Hz, 2H, aromatic H-2/H-6)
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δ 6.70 (d, J = 8.4 Hz, 2H, aromatic H-3/H-5)
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δ 5.20 (s, 2H, NH₂)
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¹³C NMR (100 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy
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Key Absorptions:
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the aniline substituents to optimize pharmacokinetic properties.
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Hybrid Molecules: Conjugation with triazoles or glycosides to enhance bioavailability .
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Computational Modeling: DFT studies to predict binding affinities for target enzymes (e.g., DNA helicases, kinases).
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